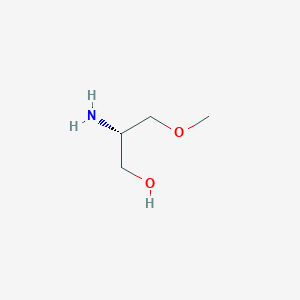

(2S)-2-amino-3-methoxypropan-1-ol

Description

(2S)-2-amino-3-methoxypropan-1-ol is a chiral amino alcohol with the molecular formula C₄H₁₁NO₂ (hydrochloride form: C₄H₁₂ClNO₂) and a molecular weight of 141.6 g/mol (hydrochloride form) . Its CAS registry number is 148278-94-8 (hydrochloride salt). The compound features a methoxy group at the third carbon and an amino group at the second carbon in the propanol backbone, with stereochemical specificity at the second carbon (S-configuration). It is commercially available in high-purity grades (up to 99.999%) for pharmaceutical and research applications, often as a hydrochloride salt to enhance stability .

Properties

IUPAC Name |

(2S)-2-amino-3-methoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWNDTAVKGMNDQ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-methoxypropan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a precursor compound, such as a methoxy-substituted amino acid or ester, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-3-methoxypropan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be further reduced to form simpler alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halides, sulfonates, and other nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Aldehydes, ketones.

Reduction: Simpler alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-amino-3-methoxypropan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: In medicine, this compound derivatives are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry: Industrially, this compound is used in the production of specialty chemicals, such as surfactants, emulsifiers, and intermediates for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-methoxypropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Amino/Alkoxy Groups

Compound A : (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Molecular Formula : C₂₄H₃₁N₃O₆

- Key Features: Incorporates an indole ring and phenoxyethylamino substituents.

- Activity: Exhibits antiarrhythmic and spasmolytic effects, with binding affinity for α₁-, α₂-, and β₁-adrenoceptors .

- Comparison: The additional aromatic systems (indole and methoxyphenyl) enhance receptor binding compared to the simpler (2S)-2-amino-3-methoxypropan-1-ol, which lacks such substituents.

Compound B : 3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Molecular Formula: C₈H₁₉NO

- Key Features: Branched dimethyl groups and a diethylamino substituent.

- Safety: Reacts with strong oxidizers, producing hazardous decomposition products (NOₓ, CO, CO₂). Toxicity data are unavailable .

Stereoisomers and Impurities

Impurity C : (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol

Aromatic Substituted Analogues

Compound D : (2S)-2-amino-3-(2-methoxyphenyl)propan-1-ol

- CAS : 938462-32-9

- Molecular Formula: C₁₀H₁₅NO₂

- Key Features : A methoxyphenyl group replaces the methoxy group at the third carbon.

Amino-Substituted Derivatives

Compound E : (2S)-1-amino-3-(dibenzylamino)propan-2-ol

Biological Activity

(2S)-2-amino-3-methoxypropan-1-ol, also known as S-methoxypropan-1-ol, is a chiral amino alcohol that has garnered interest in various fields of biological and medicinal chemistry. This compound serves as a precursor for synthesizing biologically active molecules and has potential therapeutic applications.

Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : 103.12 g/mol

- Functional Groups : Amino group (-NH), Methoxy group (-OCH), Hydroxyl group (-OH)

Chemical Reactions

This compound can undergo various chemical transformations, including:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form aldehydes or ketones using agents like potassium permanganate. |

| Reduction | Can be reduced to simpler alcohols or amines using lithium aluminum hydride. |

| Substitution | The methoxy group can be substituted with other functional groups through nucleophilic reactions. |

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may inhibit enzymes involved in metabolic processes, thereby altering cellular functions.

Therapeutic Applications

Research indicates that derivatives of this compound exhibit potential therapeutic properties:

- Antimalarial Activity : The compound has shown promise as an antimalarial agent, interacting with biological systems relevant to the malaria life cycle.

- Cancer Research : Its derivatives are being investigated for their ability to enhance the cytotoxic effects of certain chemotherapeutic agents in hypoxic tumor environments, which is crucial for treating solid tumors .

Case Studies

- Antimalarial Studies : A study demonstrated that this compound derivatives exhibited significant inhibitory activity against malaria parasites, suggesting their potential use in developing new antimalarial drugs.

- Cancer Therapeutics : Research highlighted the compound's ability to potentiate the effects of bioreductive drugs in hypoxic tumor cells, which could lead to improved treatment protocols for cancer patients undergoing chemotherapy .

Comparison with Similar Compounds

This compound can be compared with other chiral amino alcohols:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (2S)-2-amino-3-methoxybutanoic acid | Similar chiral structure but different functional groups | Varies; less studied than this compound |

| (2S)-2-amino-3-phenylpropan-1-ol | Contains a phenyl group instead of a methoxy group | Different pharmacological properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.